Cas no 22012-11-9 (Piperazine,1-dibenz[b,f]oxepin-10-yl-4-phenyl-)
![Piperazine,1-dibenz[b,f]oxepin-10-yl-4-phenyl- structure](https://nl.kuujia.com/scimg/cas/22012-11-9x500.png)
22012-11-9 structure
Productnaam:Piperazine,1-dibenz[b,f]oxepin-10-yl-4-phenyl-
Piperazine,1-dibenz[b,f]oxepin-10-yl-4-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Piperazine,1-dibenz[b,f]oxepin-10-yl-4-phenyl-
- 1-benzo[b][1]benzoxepin-5-yl-4-phenylpiperazine
- 22012-11-9
- 1-Dibenz(b,f)oxepin-10-yl-4-phenylpiperazine
- BRN 0573408
- RMI 61068
- DTXSID60176457
- Piperazine, 1-dibenz(b,f)oxepin-10-yl-4-phenyl-
-
- Inchi: InChI=1S/C24H22N2O/c1-2-9-20(10-3-1)25-14-16-26(17-15-25)22-18-19-8-4-6-12-23(19)27-24-13-7-5-11-21(22)24/h1-13,18H,14-17H2
- InChI-sleutel: SYKCBKOSLRVBOZ-UHFFFAOYSA-N
- LACHT: C1C2=C(OC3C=CC=CC=3C(N3CCN(C4C=CC=CC=4)CC3)=C2)C=CC=1
Berekende eigenschappen
- Exacte massa: 354.17336
- Monoisotopische massa: 354.173213330g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 2
- Complexiteit: 519
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 15.7Ų
- XLogP3: 5.4
Experimentele eigenschappen
- PSA: 19.62
Piperazine,1-dibenz[b,f]oxepin-10-yl-4-phenyl- Gerelateerde literatuur
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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